3-Carbamyl-1-methylpyridinium chloride

Catalog No.
S590475
CAS No.
1005-24-9
M.F
C7H9ClN2O
M. Wt
172.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Carbamyl-1-methylpyridinium chloride

CAS Number

1005-24-9

Product Name

3-Carbamyl-1-methylpyridinium chloride

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide;chloride

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H

InChI Key

BWVDQVQUNNBTLK-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Synonyms

1-methyl-3-carbamoylpyridinium, 1-methylnicotinamide, 3-(aminocarbonyl)-1-methylpyridinium, N(1)-methylnicotinamide, N(1)-methylnicotinamide bromide, N(1)-methylnicotinamide chloride, N(1)-methylnicotinamide cyanide, N(1)-methylnicotinamide fluoride, N(1)-methylnicotinamide iodide, N(1)-methylnicotinamide iodide, 3-(aminocarbonyl-13C)-labeled, N(1)-methylnicotinamide methylsulfate, N(1)-methylnicotinamide perchlorate, N(1)-methylnicotinamide tetrafluoroborate (1-), N1-methylnicotinamide, pyridinium, 3-(aminocarbonyl)-1-methyl-, trigonellamide chloride, trigonellinamide

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Isomeric SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Synthesis and Characterization:

3-Carbamyl-1-methylpyridinium chloride (CMPC), also known as 1-Methylnicotinamide chloride and N-Methylnicotinic acid amide chloride, is a synthetic compound. Detailed descriptions of its synthesis and characterization methods can be found in scientific literature. For instance, a procedure for the preparation of CMPC along with its spectroscopic data (NMR, FTIR, MS) is available on SpectraBase [].

Potential Applications:

While the specific research applications of CMPC are not extensively documented, its structure suggests potential areas of exploration. The presence of a pyridinium ring and a carboxylic acid amide group makes CMPC a possible candidate for studies related to:

  • Catalysis: Pyridinium-based compounds are known to exhibit catalytic activity in various reactions. CMPC's structure could be investigated for its potential as a catalyst in organic or inorganic reactions [].
  • Material Science: The aromatic ring and charged functional groups in CMPC could be of interest for the development of novel materials with specific properties.
  • Biological Studies: The pyridinium ring is a common motif found in many biologically active molecules. CMPC could be studied for its interactions with biological systems, although further research is needed in this area.

3-Carbamyl-1-methylpyridinium chloride is a synthetic compound characterized by its pyridine ring structure with a carbamyl group and a methyl group. Its chemical formula is C7_7H8_8ClN2_2O, and it is recognized by the CAS number 1005-24-9. This compound is also known by several synonyms, including 1-Methylnicotinamide chloride and N-Methylnicotinic acid amide chloride. It is soluble in water and exhibits a range of biological activities, making it of interest in various fields of research and application .

Typical of pyridinium compounds. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the pyridinium nitrogen. Additionally, it can react with various nucleophiles, leading to the formation of derivatives that may possess enhanced biological or chemical properties. The compound's reactivity can be attributed to the presence of both the carbamyl and methyl groups, which influence its electronic properties .

Research indicates that 3-Carbamyl-1-methylpyridinium chloride exhibits significant biological activity, particularly in the context of neuroprotection and anti-inflammatory effects. Studies have shown that this compound may play a role in modulating pathways associated with oxidative stress and inflammation, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases. Its mechanism of action is believed to involve the modulation of cellular signaling pathways, although further studies are needed to elucidate these mechanisms fully .

The synthesis of 3-Carbamyl-1-methylpyridinium chloride typically involves the methylation of 1-methylnicotinamide, which is a primary metabolite derived from nicotinic acid. This process can be achieved through various methods, including:

  • Methylation Reactions: Utilizing reagents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Amide Formation: Reacting nicotinic acid derivatives with carbamoyl chlorides to introduce the carbamyl group.

These methods allow for the efficient production of the compound while maintaining high purity levels .

3-Carbamyl-1-methylpyridinium chloride finds applications across several domains:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in treating neurodegenerative diseases.
  • Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Explored for its potential role in developing agrochemicals.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving 3-Carbamyl-1-methylpyridinium chloride have focused on its effects on various biological systems. These studies aim to understand how this compound interacts with cellular receptors, enzymes, and signaling pathways. Preliminary findings suggest that it may enhance neuroprotective mechanisms through antioxidant activity and modulation of inflammatory responses. Further investigation is necessary to clarify its interactions at the molecular level and assess its therapeutic potential .

3-Carbamyl-1-methylpyridinium chloride shares structural similarities with several other compounds in the pyridine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-MethylnicotinamideContains a methyl group on the nitrogenPrimary metabolite; less bioactive than 3-Carbamyl-1-methylpyridinium chloride
Nicotinic AcidContains a carboxylic acid groupLacks methylation; primarily involved in nicotinic receptor activity
N-Methyl-Nicotinic Acid AmideSimilar amide structureLess soluble; different biological properties

The unique combination of both carbamyl and methyl groups in 3-Carbamyl-1-methylpyridinium chloride contributes to its distinct biological activities compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.0403406 g/mol

Monoisotopic Mass

172.0403406 g/mol

Heavy Atom Count

11

Appearance

Assay:≥95%A crystalline solid

UNII

L54XNJ1D5G

Related CAS

3106-60-3 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1063-92-9
1005-24-9

Wikipedia

Trigonellamide chloride

Dates

Modify: 2023-08-15

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